N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-14-4-1-2-5-15(14)21-11-9-20(10-12-21)8-7-19-17(22)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNUNSCURUVSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with piperazine to form 1-(2-fluorophenyl)piperazine.
Coupling with Thiophene-2-carboxylic Acid: The 1-(2-fluorophenyl)piperazine is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the carboxamide group.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Pain Modulation
Research indicates that this compound may act as a modulator of the P2X3 receptor, which is implicated in pain pathways. Compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide have demonstrated analgesic effects in animal models. A study found that certain piperazine derivatives exhibited significant pain relief, suggesting that this compound could be developed for pain management therapies.
Anticancer Activity
In vitro studies have assessed the anticancer potential of related compounds. For instance, derivatives with similar structural features were evaluated against various cancer cell lines, including human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7). The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting favorable interactions with proteins involved in cancer pathways and pain signaling. The presence of the thiophene ring enhances binding affinity due to π-stacking interactions with aromatic residues in target proteins.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the piperazine and thiophene components significantly influence biological activity:
- Piperazine Substituents : The introduction of halogen atoms (like fluorine) at specific positions on the phenyl ring enhances anticancer activity.
- Thiophene Modifications : Variations in the thiophene structure can alter pharmacokinetic properties and receptor binding profiles.
Analgesic Efficacy
A series of piperazine derivatives were tested for their analgesic properties. In one study, compounds with a similar scaffold exhibited significant pain relief in rodent models, supporting further investigation into this compound for pain management applications.
Anticancer Screening
In a comparative study, several derivatives were tested against HCT116 cells. Those with similar piperazine structures had IC50 values significantly lower than 50 µM, indicating potential for further development as anticancer agents.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application | Findings | References |
|---|---|---|
| Pain Modulation | Modulates P2X3 receptor; shows analgesic effects in animal models | |
| Anticancer Activity | Exhibits cytotoxicity against HCT116 and RAW 264.7 cell lines | |
| Molecular Docking | Favorable binding interactions with cancer-related proteins |
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)piperazine: A precursor in the synthesis of the target compound, known for its interaction with serotonin receptors.
Thiophene-2-carboxamide: A structural component of the target compound, used in various synthetic applications.
Uniqueness
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combined structural features of a fluorophenyl group, piperazine ring, and thiophene-2-carboxamide moiety. This unique combination allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and pharmacology research.
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Thiophene ring : A five-membered aromatic ring containing sulfur, which is known for its diverse biological activities.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms, often associated with pharmacological activity.
- Fluorinated phenyl group : The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the compound.
The molecular formula of this compound is , with a molecular weight of approximately 369.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Preliminary studies indicate that it may act as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , which play a crucial role in nucleoside uptake and adenosine signaling pathways . The inhibition of ENTs can lead to altered cellular responses in various pathological conditions, including cancer and neurological disorders.
Targeting Neurotransmitter Systems
Research has shown that compounds containing piperazine rings often exhibit activity at serotonin and dopamine receptors. The specific interactions of this compound with these receptors could provide insights into its potential use in treating psychiatric disorders or neurodegenerative diseases .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of thiophene derivatives, including this compound. For example, compounds with similar structures have demonstrated significant activity against various cancer cell lines, indicating potential anticancer properties .
| Compound | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | CCRF-CEM (Leukemia) | 10 | Cytotoxic |
| Similar Thiophene Derivative | HeLa (Cervical Cancer) | 50 | Cytotoxic |
Case Studies
- Anticancer Activity : One study explored the efficacy of thiophene derivatives in inhibiting cell proliferation in leukemia models. This compound showed promising results with an IC50 value as low as 10 nM against the CCRF-CEM cell line, suggesting strong cytotoxic effects .
- Neuropharmacological Effects : Another investigation focused on the compound's interaction with serotonin receptors, revealing that it could modulate serotonin signaling pathways, which are critical in mood regulation and anxiety disorders .
Q & A
Q. Table 1. Comparative Binding Affinity of Piperazine Derivatives
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
